molecular formula C11H13Cl2NO B12885348 (R)-3-((2,4-Dichlorobenzyl)oxy)pyrrolidine

(R)-3-((2,4-Dichlorobenzyl)oxy)pyrrolidine

Cat. No.: B12885348
M. Wt: 246.13 g/mol
InChI Key: IJHMQHBTIMTDJW-SNVBAGLBSA-N
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Description

®-3-((2,4-Dichlorobenzyl)oxy)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 2,4-dichlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((2,4-Dichlorobenzyl)oxy)pyrrolidine typically involves the reaction of ®-pyrrolidine with 2,4-dichlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for ®-3-((2,4-Dichlorobenzyl)oxy)pyrrolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

®-3-((2,4-Dichlorobenzyl)oxy)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

®-3-((2,4-Dichlorobenzyl)oxy)pyrrolidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-((2,4-Dichlorobenzyl)oxy)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-((2,4-Dichlorobenzyl)oxy)pyrrolidine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H13Cl2NO

Molecular Weight

246.13 g/mol

IUPAC Name

(3R)-3-[(2,4-dichlorophenyl)methoxy]pyrrolidine

InChI

InChI=1S/C11H13Cl2NO/c12-9-2-1-8(11(13)5-9)7-15-10-3-4-14-6-10/h1-2,5,10,14H,3-4,6-7H2/t10-/m1/s1

InChI Key

IJHMQHBTIMTDJW-SNVBAGLBSA-N

Isomeric SMILES

C1CNC[C@@H]1OCC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1CNCC1OCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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